N-(3,4-dichlorophenyl)-2,6-dimethylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide is a chemical compound known for its diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a dichlorophenyl group and a dimethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide typically involves the reaction of 3,4-dichloroaniline with 2,6-dimethylmorpholine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include phosgene and dimethylamine .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. Advanced purification techniques, such as recrystallization and chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-Dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, aminated, and thiolated products .
Scientific Research Applications
N-(3,4-Dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit photosynthesis in plants by blocking the electron transport chain in photosystem II, leading to reduced ATP production and growth inhibition .
Comparison with Similar Compounds
Propanil (N-(3,4-dichlorophenyl)propanamide): Used as a herbicide with a similar mode of action.
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another herbicide that inhibits photosynthesis.
Uniqueness: N-(3,4-Dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide is unique due to its morpholine ring, which imparts distinct chemical properties and biological activities compared to other similar compounds. Its structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16Cl2N2O2 |
---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2,6-dimethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8-6-17(7-9(2)19-8)13(18)16-10-3-4-11(14)12(15)5-10/h3-5,8-9H,6-7H2,1-2H3,(H,16,18) |
InChI Key |
QHCGOCLCVWCKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.